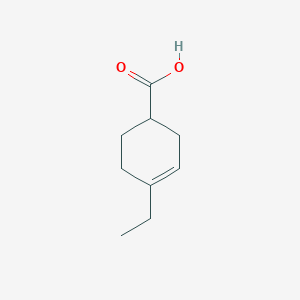
4-Ethylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylcyclohex-3-ene-1-carboxylic acid is an organic compound with a molecular formula of C9H14O2. It is a derivative of cyclohexene, featuring an ethyl group at the 4-position and a carboxylic acid group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene followed by carboxylation. For instance, cyclohexene can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to introduce the ethyl group. The resulting 4-ethylcyclohexene can then be oxidized using potassium permanganate to form the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps to control the introduction of functional groups. The reaction conditions are optimized to maintain the integrity of the cyclohexene ring while introducing the ethyl and carboxylic acid groups.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethylcyclohex-3-en-1-one or 4-ethylcyclohex-3-en-1-al.
Reduction: Formation of 4-ethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Ethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Wirkmechanismus
The mechanism of action of 4-Ethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The ethyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to various receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Propylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
4-Isopropylcyclohex-3-ene-1-carboxylic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethylcyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and hydrophobic interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
91676-77-6 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4-ethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3,8H,2,4-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
JYAFXCXNERTKSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















